![molecular formula C12H18BrNO B13246887 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13246887.png)
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a propyl chain, which is further connected to an amino group and a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-bromophenylpropylamine with propanol under controlled conditions. One common method involves the use of methyl 3-(4-bromophenyl)propanoate as a starting material, which undergoes a series of reactions including reduction and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromophenyl group may play a crucial role in binding to these targets, while the amino and propanol groups contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propan-1-ol: Similar structure but lacks the amino group, leading to different chemical properties and applications.
4-Bromophenylpropylamine: Contains the bromophenyl and propylamine groups but lacks the propanol moiety, affecting its reactivity and use.
Uniqueness
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3 |
InChI Key |
XXMJZCYPGULQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


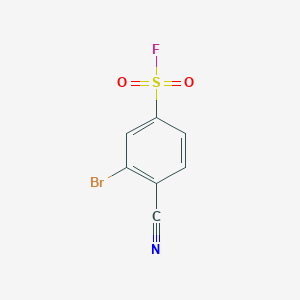

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol](/img/structure/B13246814.png)

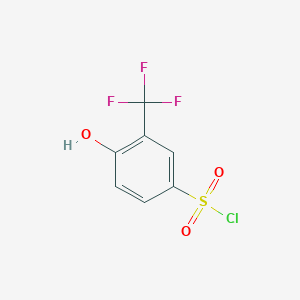
![2-{[1-(3-Chlorophenyl)propyl]amino}acetamide](/img/structure/B13246827.png)

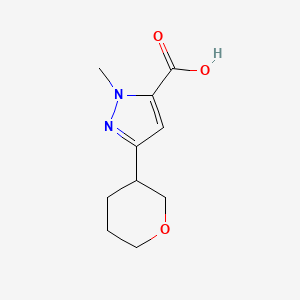
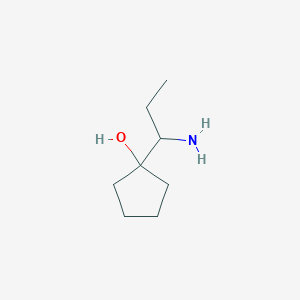
![1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13246852.png)
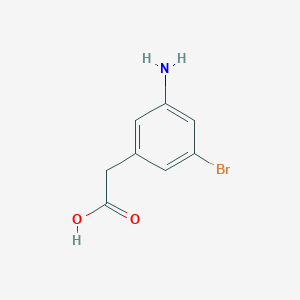
![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)


